3-Aminocyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSROXAYPMFICCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484972 | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28566-12-3 | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Aminocyclopent 2 En 1 One and Its Derivatives
Direct and Conventional Synthetic Routes
Direct and conventional synthetic routes remain fundamental in the preparation of 3-aminocyclopent-2-en-1-one and its substituted analogs. These methods often involve the condensation of readily available starting materials under various reaction conditions.
Condensation of β-Dicarbonyl Compounds with Amines
The direct condensation of β-dicarbonyl compounds with amines is a primary and straightforward method for the synthesis of β-enaminones, the class of compounds to which this compound belongs. scielo.brderpharmachemica.com This reaction is versatile, allowing for the preparation of a wide array of enaminones by varying both the dicarbonyl and the amine components. researchgate.net The general transformation involves the reaction of a β-dicarbonyl compound with a primary or secondary amine, often with the removal of water to drive the reaction to completion. researchgate.net
The reactivity of the β-dicarbonyl compound and the amine, as well as the reaction conditions, can significantly influence the outcome of the synthesis. scielo.br A variety of catalysts and reaction media have been explored to improve the efficiency and selectivity of this condensation, ranging from acidic and basic catalysts to solvent-free and microwave-assisted conditions. researchgate.netacgpubs.org
Synthesis from 1,3-Cyclopentanedione (B128120)
A common and specific precursor for the synthesis of this compound is 1,3-cyclopentanedione. Two primary methods have been developed for this conversion, each with its own set of reaction conditions and yields.
The reaction of 1,3-cyclopentanedione with ammonium (B1175870) acetate (B1210297) provides a direct route to this compound. researchgate.net This method has been shown to be particularly efficient under microwave irradiation, affording the desired product in high yield. researchgate.netbohrium.com The use of microwave assistance can significantly reduce reaction times and improve yields compared to conventional heating methods. In one reported synthesis, this reaction under microwave conditions resulted in an 81% yield of this compound. researchgate.netbohrium.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 1,3-Cyclopentanedione | Ammonium Acetate | Microwave irradiation | This compound | 81% researchgate.netbohrium.com |
Table 1: Synthesis of this compound via Reaction with Ammonium Acetate.
An alternative, two-step synthesis of this compound begins with the formation of an intermediate, 3-ethoxycyclopent-2-en-1-one, from 1,3-cyclopentanedione. researchgate.net This intermediate is then treated with ammonia (B1221849) gas to yield the final product. This method provides an efficient route to the target molecule and has been well-documented in the literature. researchgate.net The intermediate, 3-ethoxycyclopent-2-en-1-one, is a known compound that can be prepared from commercially available starting materials. nih.govnih.gov
| Step | Reactants | Product |
| 1 | 1,3-Cyclopentanedione, Ethanol | 3-Ethoxycyclopent-2-en-1-one |
| 2 | 3-Ethoxycyclopent-2-en-1-one, Ammonia gas | This compound |
Table 2: Two-Step Synthesis of this compound.
Reaction with Ammonium Acetate
Preparation of Fluorine-Containing 3-Aminocyclopent-2-enones
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. An optimized protocol for the preparation of fluorine-containing 3-aminocyclopent-2-enones has been developed. researchgate.net This method involves the reaction of fluorine-containing acyclic enones with secondary amines, which proceeds via a 4-amino-2,3-dihydrofuran-2-ol intermediate. A key step in this process is a proposed intramolecular electrocyclization. researchgate.net This approach allows for the synthesis of a variety of fluorinated 3-aminocyclopent-2-enone derivatives, which are promising building blocks for the preparation of other fluorinated compounds. researchgate.net
Catalytic Synthesis Approaches
To enhance the efficiency, selectivity, and environmental friendliness of enaminone synthesis, various catalytic approaches have been developed for the condensation of β-dicarbonyl compounds with amines. researchgate.netacgpubs.org While not all of these have been specifically reported for the synthesis of this compound, they represent a significant area of research with high applicability.
A range of catalysts have been successfully employed for this transformation, including:
Lewis acids: Zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO4)2·6H2O) has been used to catalyze the condensation of β-keto esters with primary and secondary amines. acgpubs.org
Metal salts: Cerium(III) chloride heptahydrate (CeCl3·7H2O) and cobalt(II) chloride have been shown to be effective catalysts for the synthesis of β-enaminones and β-enamino esters under solvent-free conditions. acgpubs.org
Gold catalysts: Gold(III) catalysts have been developed for the reaction of 1,3-dicarbonyl compounds with ammonia and amines, offering an environmentally friendly alternative. acgpubs.org
Solid-supported catalysts: The use of heterogeneous catalysts, such as silica-supported sulfuric acid, simplifies product purification and catalyst recovery. derpharmachemica.com
These catalytic methods often offer advantages such as mild reaction conditions, shorter reaction times, and high yields. researchgate.netacgpubs.org
| Catalyst | Reactants | Conditions | Yield Range |
| Zn(ClO4)2·6H2O | β-Keto esters, Amines | - | >70% acgpubs.org |
| LaCl3·7H2O | β-Keto carbonyls, Amines | Room Temperature, CH2Cl2 | 85-93% acgpubs.org |
| Ceric Ammonium Nitrate (B79036) | 1,3-Dicarbonyls, Amines | - | 70-93% acgpubs.org |
| Gold(III) catalyst | 1,3-Dicarbonyls, Amines/Ammonia | - | 61-98% acgpubs.org |
| Cobalt(II) chloride | 1,3-Dicarbonyls, Amines | Room Temperature, Solvent-free | 75-95% acgpubs.org |
Table 3: Examples of Catalysts Used in the Synthesis of β-Enaminones.
Lanthanide-Catalyzed Methods (e.g., Lanthanum Trichloride (B1173362) Heptahydrate)
Lanthanum trichloride heptahydrate (LaCl₃·7H₂O) has emerged as a mild, inexpensive, and moisture-stable Lewis acid catalyst for various organic transformations. umich.edu Its application in the synthesis of β-enaminones and β-enaminoesters has proven to be a novel and efficient approach for the chemo- and regioselective enamination of β-dicarbonyl compounds. arkat-usa.org
The reaction, typically carried out with equimolar amounts of a β-dicarbonyl compound and an amine in the presence of a catalytic amount of lanthanum trichloride (10 mol%), proceeds smoothly at room temperature in a solvent like methylene (B1212753) dichloride. umich.edu The use of LaCl₃·7H₂O significantly enhances the reaction rate, with reactions generally completing within 3-5 hours to provide the desired products in excellent yields, ranging from 85% to 93%. umich.edu This method offers high regio- and stereoselectivity without the formation of side products. umich.edu The catalytic role of lanthanum trichloride is crucial for the activation of the carbonyl group, as demonstrated by the lack of reaction in its absence even after extended periods. umich.edu
The efficiency of this method is highlighted by the reaction of ethyl acetoacetate (B1235776) with various amines such as benzyl (B1604629) amine, phenylethyl amine, butylamine, and aniline, all affording the corresponding β-enaminoesters in high yields. umich.edu Similarly, acetylacetone (B45752) reacts with a range of amines to produce the desired enaminones in very good yields. umich.edu The methodology is also effective for other β-ketoesters like benzyl acetoacetate. umich.edu Generally, aliphatic amines exhibit a slightly faster reaction rate compared to other amines under these conditions. umich.edu
The key advantages of using lanthanum trichloride as a catalyst include mild reaction conditions, accelerated reaction rates, straightforward product isolation, and operational simplicity, making it a desirable alternative to many existing methods that suffer from drawbacks like expensive reagents and harsh conditions. arkat-usa.orgumich.edu
Table 1: Lanthanum Trichloride Catalyzed Synthesis of β-Enaminones and β-Enaminoesters
| Entry | β-Dicarbonyl Compound | Amine | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| a | Ethyl acetoacetate | Benzyl amine | 3-Benzylamino-but-2-enoic acid ethyl ester | 3.0 | 93 |
| b | Ethyl acetoacetate | Phenylethyl amine | 3-(2-Phenylethylamino)-but-2-enoic acid ethyl ester | 3.5 | 90 |
| c | Ethyl acetoacetate | Butylamine | 3-Butylamino-but-2-enoic acid ethyl ester | 3.0 | 92 |
| d | Ethyl acetoacetate | Aniline | 3-Phenylamino-but-2-enoic acid ethyl ester | 4.0 | 88 |
| e | Acetylacetone | Benzyl amine | 4-(Benzylamino)pent-3-en-2-one | 3.5 | 90 |
| f | Acetylacetone | Butylamine | 4-(Butylamino)pent-3-en-2-one | 3.0 | 91 |
| g | Acetylacetone | Cyclohexylamine | 4-(Cyclohexylamino)pent-3-en-2-one | 3.5 | 89 |
| h | Acetylacetone | Aniline | 4-(Phenylamino)pent-3-en-2-one | 5.0 | 85 |
| i | Benzyl acetoacetate | Benzyl amine | 3-Benzylamino-but-2-enoic acid benzyl ester | 3.5 | 92 |
| j | Benzyl acetoacetate | Phenylethyl amine | 3-(2-Phenylethylamino)-but-2-enoic acid benzyl ester | 4.0 | 89 |
| k | Benzyl acetoacetate | Butylamine | 3-Butylamino-but-2-enoic acid benzyl ester | 3.0 | 90 |
| l | Benzyl acetoacetate | Aniline | 3-Phenylamino-but-2-enoic acid benzyl ester | 5.0 | 86 |
Data sourced from a study by Madhusudhan Raju et al. umich.edu
Cerium-Catalyzed Methods (e.g., Ceric Ammonium Nitrate)
Ceric ammonium nitrate (CAN) is a versatile and widely used reagent in organic synthesis, acting as a powerful one-electron oxidant and a catalyst for various bond-forming reactions. wikipedia.org It has been effectively employed for the synthesis of β-enaminones from β-diketones and a range of activated amines. This method provides good to excellent yields at room temperature.
In a typical procedure, a solution of a 1,3-dicarbonyl compound, such as 5,5-dimethylcyclohexa-1,3-dione, and an amine, like p-anisidine, in dry acetonitrile (B52724) is stirred with a catalytic amount of CAN (e.g., 0.4 mmol for a 2.0 mmol scale reaction) at room temperature under a nitrogen atmosphere. The reaction is generally rapid, often completing within minutes. Following the reaction, the volatile components are removed, and the product is extracted and purified.
The use of ceric ammonium nitrate offers an efficient and eco-friendly option for the synthesis of various heterocyclic compounds. rsc.org Catalytic amounts of aqueous CAN can facilitate the synthesis of quinoxaline (B1680401) derivatives, which have applications as dyes and organic semiconductors. wikipedia.org While many reported methods for enaminone synthesis have drawbacks like harsh conditions or expensive reagents, CAN provides a milder alternative.
Transition Metal Catalysis
Transition metal catalysts have been extensively explored for the synthesis of β-enaminones, offering efficient and selective routes under mild conditions.
Cobalt(II) chloride (CoCl₂) has been identified as an effective catalyst for the synthesis of β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and amines. acgpubs.orgnih.gov This method is particularly attractive due to its operational simplicity and the ability to isolate products in high yields (around 75-95%) under solvent-free conditions at room temperature. acgpubs.orgnih.gov
A study detailed the synthesis of a novel β-enaminoester by reacting ethyl acetoacetate with 2,4,6-trimethyl-phenylamine in the presence of a catalytic amount of CoCl₂·6H₂O (0.25 mmol for a 5 mmol scale reaction). uliege.be The reaction was stirred at room temperature for 20 minutes, yielding the desired product in 75% yield after purification. uliege.be This solvent-free approach, catalyzed by cobalt(II) chloride, presents a straightforward and efficient protocol for producing β-enaminoesters. uliege.be
Scandium(III) triflate (Sc(OTf)₃) is a highly efficient Lewis acid catalyst that has been successfully used for the rapid synthesis of β-enamino compounds. researchgate.net This method involves the condensation of β-dicarbonyl compounds with both aliphatic and aromatic amines under solvent-free conditions, providing excellent yields. researchgate.net A key advantage of this catalyst is its recoverability and reusability, making the process more cost-effective and environmentally benign. researchgate.net
The synthesis of enaminones using a catalytic amount of Sc(OTf)₃ (5 mol%) proceeds smoothly under solvent-free conditions. acgpubs.org This catalyst has also been employed in the synthesis of trans-4,5-diamino cyclopentenones (DCPs) through a Nazarov-like electrocyclization of Stenhouse salts, which are formed from the Sc(III)-catalyzed condensation of furfural (B47365) with secondary electron-poor anilines. acs.org In some cases, high pressure can enhance the reaction yields, particularly for electron-poor anilines. acs.org
Gold(III) catalysts have been utilized to develop new and efficient syntheses of β-enaminones from 1,3-dicarbonyl compounds and amines. acgpubs.org This methodology offers an environmentally friendly alternative to more traditional methods that require harsh reagents and conditions, with reported yields ranging from 61-98%. acgpubs.org The catalytic activity of gold(III) also extends to the reaction of cyclic 1,3-dicarbonyls with other nucleophiles. acgpubs.org More recently, gold-catalyzed reactions have been employed in the synthesis of pyrimidine (B1678525) derivatives from propargyl alcohols and 3-amino-benzo[d]isoxazoles. nih.gov
Ferric(III) ammonium nitrate (FAN) serves as a cheap, commercially available, and efficient catalyst for the synthesis of β-enamino esters and β-enaminones. asianpubs.orgresearchgate.net The reaction involves the condensation of 1,3-dicarbonyl compounds with various primary amines at room temperature under solvent-free conditions. asianpubs.orgresearchgate.net This method is characterized by its simplicity, short reaction times, and high yields (69-92%). asianpubs.orgresearchgate.net
The general procedure involves stirring a mixture of a primary amine and a 1,3-dicarbonyl compound with a catalytic amount (10 mol%) of a 50% ferric(III) ammonium nitrate solution. asianpubs.org The progress of the reaction can be monitored by thin-layer chromatography. asianpubs.org Upon completion, the product is isolated by pouring the reaction mixture into cold water and extracting with an appropriate solvent. asianpubs.org This method has been successfully applied to a variety of primary amines and 1,3-dicarbonyl compounds. asianpubs.org
Table 2: Ferric(III) Ammonium Nitrate Catalyzed Synthesis of β-Enamino Compounds
| Entry | Amine | 1,3-Dicarbonyl Compound | Product | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Butylamine | Ethyl acetoacetate | Ethyl 3-(butylamino)but-2-enoate | 15 | 88 |
| 2 | Benzylamine | Ethyl acetoacetate | Ethyl 3-(benzylamino)but-2-enoate | 10 | 92 |
| 3 | 2-Phenylethylamine | Ethyl acetoacetate | Ethyl 3-(2-phenylethylamino)but-2-enoate | 15 | 90 |
| 4 | p-Toluidine | Ethyl acetoacetate | Ethyl 3-(p-tolylamino)but-2-enoate | 20 | 85 |
| 5 | p-Anisidine | Ethyl acetoacetate | Ethyl 3-(4-methoxyphenylamino)but-2-enoate | 25 | 82 |
| 6 | o-Anisidine | Ethyl acetoacetate | Ethyl 3-(2-methoxyphenylamino)but-2-enoate | 30 | 75 |
| 7 | p-Bromoaniline | Ethyl acetoacetate | Ethyl 3-(4-bromophenylamino)but-2-enoate | 25 | 80 |
| 8 | Aniline | Ethyl acetoacetate | Ethyl 3-(phenylamino)but-2-enoate | 20 | 86 |
| 9 | Butylamine | Acetylacetone | 4-(Butylamino)pent-3-en-2-one | 10 | 90 |
| 10 | Benzylamine | Acetylacetone | 4-(Benzylamino)pent-3-en-2-one | 10 | 91 |
| 11 | 2-Phenylethylamine | Acetylacetone | 4-(2-Phenylethylamino)pent-3-en-2-one | 15 | 89 |
| 12 | p-Toluidine | Acetylacetone | 4-(p-Tolylamino)pent-3-en-2-one | 20 | 84 |
| 13 | p-Anisidine | Acetylacetone | 4-(4-Methoxyphenylamino)pent-3-en-2-one | 25 | 81 |
| 14 | o-Anisidine | Acetylacetone | 4-(2-Methoxyphenylamino)pent-3-en-2-one | 30 | 72 |
| 15 | p-Bromoaniline | Acetylacetone | 4-(4-Bromophenylamino)pent-3-en-2-one | 25 | 78 |
| 16 | Aniline | Acetylacetone | 4-(Phenylamino)pent-3-en-2-one | 20 | 85 |
Data derived from research on solvent-free synthesis using FAN. asianpubs.orgresearchgate.net
Copper-Catalyzed Double Amination of Unactivated Cyclic Ketones
A significant advancement in the synthesis of α,β-diamino-substituted cyclopentenaminones involves the copper-catalyzed double amination of unactivated cyclic ketones. acs.orgnih.gov This method offers a direct and efficient route to these complex structures from readily available starting materials. acs.org The reaction utilizes an inexpensive copper catalyst and proceeds with high atom and step economy under mild conditions. acs.orgnih.gov
The process involves the reaction of unactivated cyclic ketones with commercially available secondary arylamines. nih.gov Mechanistic studies suggest that the reaction proceeds through an initial oxidative α-enamination and desaturation of the cyclic ketone with one molecule of the secondary arylamine to form an α-enaminone intermediate. This is followed by an intermolecular amination of the α-enaminone with a second molecule of the secondary arylamine, resulting in the final α,β-diamino-substituted cyclopentenaminone product. nih.gov This one-pot, two-step sequence highlights the efficiency of this copper-catalyzed approach. acs.orgnih.gov A similar strategy has also been reported for the synthesis of cyclic α-enaminones through a synergistic catalysis of copper and diarylamine, which involves an oxidative α-amination followed by desaturation. x-mol.com
The reaction conditions are typically mild, and the procedure is operationally convenient, making it a practical method for the synthesis of these valuable compounds. acs.orgnih.gov The broad substrate scope and good functional group tolerance further enhance the utility of this methodology. x-mol.com
Table 1: Copper-Catalyzed Double Amination of Unactivated Cyclic Ketones
| Catalyst | Reactants | Product | Key Features |
|---|
Palladium-Catalyzed Reactions in Enaminone Synthesis
Palladium catalysis has proven to be a versatile tool in the synthesis of various cyclic structures, including derivatives that can lead to enaminone systems. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, related palladium-catalyzed reactions highlight its potential in constructing the core cyclopentene (B43876) ring and introducing functionalities. For instance, palladium-catalyzed [3+2] cycloaddition reactions have been employed to construct cyclopentane (B165970) rings. researchgate.net One such example is the cycloaddition of 2-(trimethylsilylmethyl)-2-propenyl acetate to a nitrostyrene (B7858105) to form a methylenecyclopentane, which served as a key intermediate in the synthesis of (±)-cephalotaxine. researchgate.net
Another relevant palladium-catalyzed transformation is the decarboxylative vinylation reaction, which has been utilized in the synthesis of (±)-goniomitine. researchgate.net This reaction facilitated the coupling of a fragment to a functionalized cyclopentene. Furthermore, palladium-catalyzed cross-coupling and subsequent cyclization of terpenoid allenes with aryl iodides and bromides have provided access to optically active diterpenoid–oxazoline derivatives. researchgate.net These examples underscore the power of palladium catalysis in forming functionalized cyclopentene rings, which are precursors to this compound and its derivatives.
In a more direct approach, the synthesis of dihydroindeno[2,1-a]indenes has been achieved through a palladium-catalyzed sequential [3+2] cyclization/C–H activation of o-iodostyrenes with cyclopropenones, demonstrating the utility of palladium in complex ring-forming cascades. rsc.org
Table 2: Examples of Palladium-Catalyzed Reactions for Cyclopentene Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| [3+2] Cycloaddition | 2-(trimethylsilylmethyl)-2-propenyl acetate, Nitrostyrene | Palladium catalyst | Methylenecyclopentane researchgate.net |
| Decarboxylative Vinylation | Fragment for coupling, Functionalized cyclopentene | Palladium catalyst | Substituted cyclopentene researchgate.net |
| Cross-coupling/Cyclization | Terpenoid allene, Aryl halide | Palladium catalyst | Diterpenoid–oxazoline researchgate.net |
Stereoselective and Asymmetric Synthesis
The synthesis of enantiomerically pure this compound derivatives is of paramount importance for their application in pharmaceuticals and as chiral building blocks. Several strategies have been developed to achieve this, ranging from the use of chiral starting materials to the application of asymmetric catalysis and chiral separation techniques.
An effective approach to chiral this compound derivatives is through the use of enantiomerically pure hydroxylated cyclopentenones as starting materials. nih.gov One reported methodology involves an intramolecular nitrone cycloaddition of sugar-derived chiral pent-4-enals and hex-5-en-ones-2. Subsequent N-O bond cleavage, quaternization of the resulting amine, and oxidative elimination of the amino group yield the desired chiral cyclopentenone building blocks. nih.gov This strategy was successfully applied to the total synthesis of pentenomycin I and neplanocin A. nih.gov
The "chiral pool" synthesis approach utilizes naturally occurring chiral compounds like amino acids, carbohydrates, and terpenes as starting points to construct complex chiral molecules. buchler-gmbh.com For example, quinic acid, a natural product, has been used as a chiral starting material for the synthesis of the antiviral drug Tamiflu®. buchler-gmbh.com This principle can be applied to the synthesis of chiral cyclopentenones, providing access to enantiomerically pure scaffolds for further elaboration into this compound derivatives.
The enantioselective synthesis of protected aminocyclopentenones has been achieved through various innovative methods. One notable approach involves the thermolysis of diastereomeric mixtures of N-acetylated 5-(1'-phenylethylamino)-endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones. acs.org This reaction proceeds in high optical and chemical yields to afford 4-N-acetylaminocyclopent-2-ene-1-ones. Acidic hydrolysis of the (+)-enantiomer provides (R)-(+)-4-aminocyclopentenone hydrochloride. acs.org
Another powerful strategy is the development of sequential "one-pot" procedures. For instance, an enantioselective spirocyclization reaction between propargylated azlactones and enals, cooperatively catalyzed by a chiral secondary amine and an achiral Pd(0) complex, followed by acidic opening of the azlactone, yields cyclopentene-based amino acid derivatives with a quaternary carbon center in high enantioselectivity. nih.gov
Furthermore, racemic cis-4-aminocyclopent-2-en-1-ols, synthesized via a hetero-Diels-Alder reaction, can be kinetically resolved through enzymatic acetylation or hydrolysis to provide enantiomerically enriched protected aminocyclopentenols, which are valuable precursors. acs.org
The core structure of this compound is closely related to cyclic amino acids. Asymmetric synthesis methodologies for unnatural α-amino acids, therefore, provide valuable insights and potential routes to chiral cyclopentenone derivatives. Photoredox-mediated C–O bond activation of oxalate (B1200264) esters derived from aliphatic alcohols has been developed for the asymmetric synthesis of unnatural α-amino acids. nih.gov This method utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor in a redox-neutral process. nih.gov
Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents represent another versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.govcaltech.edu This approach is tolerant of a wide range of functional groups. Additionally, the hydrogenation of (Z)-α-N-benzoylamino-β-arylacrylic acids and their esters using a cationic rhodium complex of "PROPRAPHOS" as a chiral catalyst yields optically active α-benzoyl-β-arylalanine derivatives with high enantiomeric excess. capes.gov.br
For racemic mixtures of this compound derivatives, chiral separation techniques are essential for isolating the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method. csfarmacie.cz
Crown ether-based CSPs are particularly well-suited for the separation of chiral compounds containing primary amines, such as amino acids and their derivatives. registech.com The separation mechanism involves the complexation of the protonated primary ammonium group within the cavity of the crown ether ring. registech.comnih.gov The chiral recognition is enhanced by steric interactions and hydrogen bonding with groups on the crown ether. nih.gov Both enantiomeric forms of the crown ether phase are often available, allowing for the inversion of the elution order, which can be advantageous for preparative separations. registech.com For example, a reverse-phase enantioselective HPLC method was developed to separate the enantiomers of 4-aminocyclopent-2-en-1-yl methanol (B129727) using a Daicel Crownpak (+) column. ijcpa.in
Table 3: Chiral Separation of Aminocyclopentene Derivatives using HPLC with Crown Ether Phases
| Chiral Stationary Phase | Analyte | Mobile Phase Conditions | Key Principle |
|---|---|---|---|
| CrownSil™ (R(+) or S(-)) | Compounds with primary amines (e.g., amino acids) | Acidic mobile phase (e.g., perchloric acid) | Complexation of protonated amine in crown ether cavity. registech.comtripod.com |
Chiral Separation Techniques (e.g., HPLC with Crown Ether Phases)
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like derivatives of this compound from simple starting materials in a single synthetic operation.
Nazarov Cyclization/Oxidative 1,2-Carbon Rearrangement/Ritter Reaction
A novel one-pot cascade reaction has been developed for the synthesis of 2,3-disubstituted-5-quaternary-4-amidocyclopent-2-enones. rsc.org This process combines a Nazarov cyclization, an oxidative 1,2-carbon rearrangement, and a Ritter reaction. The reaction is initiated by treating divinyl ketones or chalcone (B49325) derivatives with an acid and an oxidant in the presence of a nitrile. rsc.orgrsc.org
The proposed mechanism begins with the acid-promoted Nazarov cyclization of the divinyl ketone to form a cyclopentenyl cation intermediate. wikipedia.orgrsc.org This is followed by an oxidative 1,2-carbon rearrangement. The resulting carbocation is then trapped by the nitrile in a Ritter-type reaction, which, after hydrolysis, yields the final 4-amidocyclopent-2-enone product. rsc.org This method is notable for its operational simplicity and its ability to construct a highly substituted cyclopentenone core with good yields and diastereoselectivity. researchgate.netrsc.org
Control experiments have shown that the Nazarov cyclization product can be isolated in the absence of the oxidant, supporting its role as an intermediate in the cascade sequence. rsc.org The reaction tolerates a variety of nitriles, including both alkyl and aryl nitriles, leading to a range of N-substituted amido derivatives. rsc.org
Table 1: Synthesis of 2,3-Disubstituted-5-quaternary-4-amidocyclopent-2-enones via One-Pot Reaction (Data sourced from Hu, Y.-H., et al., 2025) rsc.org
| Entry | Divinyl Ketone Substrate | Nitrile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Symmetrical Divinyl Ketone | Acetonitrile | 5aa/5aa' | 61 | 1.1:1 |
| 2 | Symmetrical Divinyl Ketone | Propionitrile | 5ab/5ab' | 55 | 1.1:1 |
| 3 | Symmetrical Divinyl Ketone | Phenylacetonitrile | 5ad/5ad' | 65 | 1.2:1 |
| 4 | Symmetrical Divinyl Ketone | Benzonitrile | 5ae/5ae' | 58 | 1.2:1 |
| 5 | Chalcone Derivative | Acetonitrile | 5ba/5ba' | 70 | >20:1 |
| 6 | Chalcone Derivative | Benzonitrile | 5be/5be' | 62 | >20:1 |
Synthesis of 2-Acetyl-3-aminocyclopent-3-en-1-one Derivatives
A straightforward and efficient three-component, one-pot synthesis has been developed for 2-acetyl-3-aminocyclopent-3-en-1-one derivatives. This reaction involves the condensation of arylglyoxals, acetylacetone, and various primary amines. scribd.com The reaction proceeds effectively in water as a solvent, offering an environmentally benign synthetic route without the need for a catalyst. scribd.com
The proposed mechanism suggests an initial Knoevenagel condensation between the arylglyoxal and acetylacetone. This is followed by a Michael addition of the amine to the resulting enone intermediate. The sequence concludes with an intramolecular cyclization and subsequent dehydration to afford the final substituted 3-aminocyclopentenone product. scribd.com
This methodology has been shown to work well with a range of aliphatic amines, providing the desired products in high yields. The use of aromatic amines, however, resulted in more complex reaction mixtures and lower yields for electron-rich anilines. scribd.com
Table 2: Synthesis of 2-Acetyl-3-aminocyclopent-3-en-1-one Derivatives (Data sourced from Anary-Abbasinejad, M., et al., 2019) scribd.com
| Entry | Arylglyoxal (Ar) | Amine (R-NH₂) | Product | Yield (%) |
| 1 | 4-Chlorophenyl | Benzylamine | 4a | 90 |
| 2 | 4-Chlorophenyl | Allylamine | 4b | 89 |
| 3 | 4-Bromophenyl | Benzylamine | 4c | 95 |
| 4 | 4-Bromophenyl | Allylamine | 4d | 90 |
| 5 | 4-Chlorophenyl | Cyclohexylamine | 4e | 97 |
| 6 | 4-Chlorophenyl | n-Butylamine | 4f | 88 |
| 7 | Phenyl | Benzylamine | 4g | 94 |
| 8 | 4-Bromophenyl | Cyclohexylamine | 4h | 94 |
| 9 | 4-Bromophenyl | 4-Methoxyaniline | 4i | 58 |
Chemical Reactivity and Mechanistic Studies of 3 Aminocyclopent 2 En 1 One
Reactivity as an Ambident Synthon
3-Aminocyclopent-2-en-1-one is classified as an ambident synthon due to the presence of multiple nucleophilic and electrophilic centers within its structure. The conjugation of the amino group with the enone system results in a delocalized π-electron system, creating several reactive sites. The nitrogen atom, the α-carbon (C2), and the carbonyl oxygen can act as nucleophilic centers, while the β-carbon (C3) and the carbonyl carbon are electrophilic sites. This dual reactivity allows it to react with both electrophiles and nucleophiles in various ways.
Reactions with Electrophiles
The enamine moiety of this compound makes it nucleophilic, allowing it to react with a range of electrophiles. The N-unsubstituted form can react with electrophiles at the nitrogen atom or the α-carbon. For instance, N-alkyl-substituted 3-aminocyclohex-2-en-1-ones, which are homologous to the cyclopentenone, exhibit increased nucleophilicity due to the electron-donating nature of the alkyl group, facilitating reactions without the need for a base catalyst lookchemmall.com. Research has shown that 4,5-dibenzoyl-1H-pyrrole-2,3-diones react with this compound, where the latter acts as a 1,3-C,N-binucleophile, leading to the formation of N-substituted 2-(4-benzoyl-5-oxo-2-phenyl-5H-cyclopenta[b]pyridin-3-yl)-2-oxoacetamides researchgate.net. This highlights the compound's ability to engage with complex electrophiles in cascade reactions.
Reactions with Nucleophiles
The electrophilic character of this compound is centered at the carbonyl carbon and the β-carbon of the enone system. This allows for nucleophilic attack, including condensation and Michael addition reactions smolecule.comacs.org. For example, a one-pot, three-component reaction between arylglyoxals, acetylacetone (B45752), and various amines in water can produce substituted cyclopentenone derivatives. A plausible mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the amine to the resulting enone intermediate, which then undergoes an intramolecular cyclization scribd.com. The reaction of its homologous six-membered ring structure, 3-aminocyclohex-2-en-1-one, with arylidenemalononitriles proceeds via a Michael addition, which, in the presence of a base, induces intramolecular cyclization to form hexahydroquinoline derivatives lookchemmall.com.
Cyclization and Rearrangement Processes
Cyclization and rearrangement reactions are fundamental in the synthesis and transformation of cyclopentenone rings, providing access to complex molecular architectures.
Intramolecular Cyclization Reactions
Derivatives of this compound are valuable precursors in intramolecular cyclization reactions. Research has demonstrated that fluorine-containing acyclic enones react with secondary amines to yield fluorine-containing 3-aminocyclopent-2-enones through a proposed mechanism that features an intramolecular electrocyclization as a key step researchgate.net. This process often proceeds through an intermediate like a 4-amino-2,3-dihydrofuran-2-ol researchgate.netresearchgate.net. Furthermore, the reaction of N-substituted 3-aminocyclohex-2-en-1-ones bearing a functional group can trigger a subsequent intramolecular cyclization of the initially formed product lookchemmall.com.
Ring Expansion/Rearrangement in Cyclopentenone Formation
The formation of the this compound core and its derivatives often involves elegant rearrangement reactions. The aza-Piancatelli and Nazarov cyclization are two prominent examples.
The aza-Piancatelli rearrangement provides a direct route to trans-4-aminocyclopentenones from 2-furylcarbinols and amines. escholarship.orgorgsyn.org The reaction is typically catalyzed by Lewis acids, such as dysprosium(III) triflate, which activate the furylcarbinol. orgsyn.orgmdpi.comnih.gov The proposed mechanism involves the formation of a furylcation, which undergoes nucleophilic attack by the amine, initiating a cascade that culminates in a 4π conrotatory electrocyclization to form the cyclopentenone ring with a defined trans stereochemistry. escholarship.orgmdpi.com
The Nazarov cyclization is a powerful method for constructing cyclopentenones via the 4π conrotatory electrocyclization of a pentadienyl cation, typically generated from a divinyl ketone under acidic conditions. nih.govnumberanalytics.com A variation, the Nazarov-like electrocyclization, is key in the synthesis of trans-4,5-diamino-cyclopent-2-enones from furfural (B47365) and secondary amines. nih.govacs.org This domino process involves condensation, ring-opening to a Stenhouse salt, and subsequent electrocyclization to give the diaminocyclopentenone product. nih.govacs.org High-pressure conditions have been shown to significantly improve the yields of this reaction, particularly with challenging electron-poor anilines. nih.govacs.org
Table 1: Key Rearrangement Reactions for Cyclopentenone Synthesis
| Reaction | Starting Materials | Catalyst/Conditions | Product Type | Citations |
|---|---|---|---|---|
| Aza-Piancatelli Rearrangement | 2-Furylcarbinols, Amines | Lewis Acids (e.g., Dy(OTf)₃, Sc(OTf)₃) | trans-4-Aminocyclopent-2-enones | escholarship.orgorgsyn.orgmdpi.com |
| Nazarov-like Electrocyclization | Furfural, Secondary Amines | Lewis Acids (e.g., Sc(OTf)₃), High Pressure | trans-4,5-Diaminocyclopent-2-enones | nih.govacs.org |
Specific Reaction Types
Beyond its fundamental reactivity, this compound participates in specialized, synthetically useful reactions, such as palladium-catalyzed cross-couplings.
In one study, this compound was successfully employed as a substrate in a palladium-catalyzed domino reaction. wiley.com The reaction with a vinyl bromide substituted benzocycloheptene (B12447271) compound, catalyzed by palladium(II) acetate (B1210297) with Xantphos as a ligand, yielded the corresponding fused quinolinone product. wiley.com While various palladium catalysts were screened, this specific transformation highlights the utility of the enaminone in complex, multi-step syntheses. wiley.com
Table 2: Palladium-Catalyzed Domino Reaction of this compound
| Substrate 1 | Substrate 2 | Catalyst / Ligand | Base / Additive | Solvent / Temp | Product | Yield | Citation |
|---|---|---|---|---|---|---|---|
| 8-bromo-9-(bromomethyl)-3,5,5-trimethyl-6,7-dihydro-5H-benzo orgsyn.organnulene | This compound | Pd(OAc)₂ / Xantphos | K₂CO₃ / KI | 2-methyl THF / 100°C | 3,5,5-Trimethyl-5,6,9,10-tetrahydro-4H-benzo nih.govnih.govcyclohepta[1,2-b]cyclopenta[d]pyridin-11(12H)-one | 40% | wiley.com |
Palladium catalysis is also widely used for C-N cross-coupling reactions, and while direct examples with this compound are specific, the principles are demonstrated in related systems. For instance, Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines has been achieved using specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov Such methodologies underscore the potential for functionalizing the this compound scaffold through modern cross-coupling techniques.
Reactions with Diazonium Salts for Heterocycle Formation
The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com These diazonium intermediates are highly reactive and serve as precursors for the synthesis of various heterocyclic compounds. The general process involves the diazotization of the amine, followed by an intramolecular cyclization. conicet.gov.ar
In a reaction analogous to the formation of pyrazolo[3,4-d] nih.govresearchgate.netsmolecule.comtriazin-4-ones from 5-aminopyrazoles, the diazonium salt derived from the enaminone can undergo an intramolecular cyclization. conicet.gov.ar This process is believed to proceed through the formation of a diazocarboxamide or a diazoic acid intermediate, which then closes to form a triazine ring. conicet.gov.ar The electronic properties of the cyclopentenone ring influence the stability and subsequent reactivity of the diazonium intermediate. While aromatic diazonium salts are stable enough to be isolated at low temperatures, heterocyclic and related diazonium salts are often transient and react immediately to form the cyclized product. masterorganicchemistry.comgoogle.com
Table 1: Heterocycle Formation via Diazonium Salt Intermediate
| Reactant | Reagents | Intermediate | Product Type | Ref |
|---|---|---|---|---|
| This compound | 1. NaNO₂, HCl/AcOH 2. Heat | Cyclopentenyl-diazonium salt | Fused Triazinone | conicet.gov.ar |
Redox-Active Transformations and C-N Bond Construction
The aminocyclopentenone scaffold is amenable to various redox transformations. A significant application involves the reductive cleavage of N-O bonds in derivatives synthesized via nitroso Diels-Alder reactions. nih.gov For instance, acylnitroso species, generated in situ, react with cyclopentadiene (B3395910) to form bicyclic oxazines. The subsequent reductive cleavage of the N-O bond in these adducts, often achieved using reagents like Molybdenum hexacarbonyl (Mo(CO)₆), yields cis-4-aminocyclopent-2-en-1-ols. researchgate.net This sequence represents a powerful method for stereocontrolled C-N bond construction on the cyclopentane (B165970) ring. researchgate.net
Similarly, the reduction of related bicyclic lactams, such as Vince Lactam derivatives, can be achieved using reducing agents like Sodium Borohydride (NaBH₄). ijcpa.in This reduction of the amide bond to an amino alcohol is another key redox transformation used in the synthesis of biologically active molecules derived from aminocyclopentene precursors. ijcpa.in
Radical Processes (e.g., Cross-Coupling, Polymerization)
The aminocyclopentenone moiety can participate in radical reactions. The amino group can be involved in amino radical transfer (ART) processes, which enable C(sp²)–C(sp³) cross-coupling reactions. nih.gov In dual photoredox/nickel catalysis, radicals generated from alkylamines can activate otherwise unreactive coupling partners like boronic esters, facilitating the formation of a new C-C bond with an aryl halide. nih.govrsc.org This strategy offers a pathway for the alkylation or arylation of the cyclopentenone ring system under mild conditions.
Furthermore, copper-catalyzed radical-radical cross-coupling reactions provide another avenue for functionalization. Analogous to the coupling of 3-aminoindazoles with sulfonyl hydrazides, a radical intermediate could be generated from this compound, which then couples with another radical species to form new C-N or C-C bonds. nih.gov
The carbon-carbon double bond in the cyclopentenone ring allows it to act as a monomer in polymerization reactions. libretexts.org Specifically, it can undergo addition polymerization (chain-growth polymerization), where a radical initiator starts a chain reaction, successively adding monomer units to form a long polymer chain. libretexts.orgsolubilityofthings.com The process involves initiation, propagation, and termination steps to produce a polymer with a repeating cyclopentenone backbone. libretexts.org
Table 2: Radical Processes Involving Aminocyclopentenone Analogs
| Process | Catalysis/Initiator | Reaction Type | Potential Product | Ref |
|---|---|---|---|---|
| Cross-Coupling | Dual Photo/Nickel | C(sp²)-C(sp³) Coupling | Alkylated/Arylated Cyclopentenone | nih.gov |
| Cross-Coupling | Copper-catalyzed | Radical-Radical Coupling | Substituted Aminocyclopentenone | nih.gov |
Reactions with 1,3-Dicarbonyl Compounds
This compound, existing in equilibrium with its tautomer 1-aminocyclopent-1-en-3-one, reacts with 1,3-dicarbonyl compounds to synthesize pyridine (B92270) derivatives. researchgate.net This transformation is a condensation reaction where the enamine acts as the nitrogen-containing component to build the pyridine ring. The reaction proceeds via a cascade of condensation and cyclization steps, ultimately leading to a fused or substituted pyridine system, although yields may be lower compared to reactions with the homologous 3-aminocyclohex-2-en-1-one. researchgate.net
Reactions with Diazocarbonyl Compounds (e.g., via Ketene (B1206846) Intermediates)
Diazocarbonyl compounds can be converted into highly reactive ketene intermediates through the Wolff rearrangement, a process induced thermally, photochemically, or via metal catalysis. wikipedia.org These ketenes are excellent partners in [2+2] cycloaddition reactions. The electron-rich double bond of the enamine system in this compound can react with a ketene intermediate. This cycloaddition would lead to the formation of a four-membered β-lactam ring fused to the cyclopentanone (B42830) core. wikipedia.orgdokumen.pub The reaction is synthetically valuable for creating complex polycyclic structures containing the strained but versatile β-lactam moiety.
Reactions with Cyclopropenones
Cyclic enaminones, including this compound, undergo formal aza-[3+2] cycloaddition reactions with cyclopropenones. researchgate.net This reaction provides a direct route to the formation of pyrrolidine (B122466) and indolizidine derivatives. The reaction mechanism involves the nucleophilic attack of the enamine on the cyclopropenone, followed by ring-opening and subsequent cyclization to yield a five-membered nitrogen-containing ring fused to the original cyclopentanone. The regiochemistry of the cyclization can be influenced by steric and electronic factors of the enaminone substrate. researchgate.net Palladium-catalyzed [3+2] spiro-annulation reactions between cyclopropenones and cyclopentene-1,3-diones have also been reported, highlighting the utility of this strategy for creating complex spirocyclic systems. researchgate.net
N-O Bond Cleavage in Oxazolidinone Derivatization
In the synthesis of novel oxazolidinone antibiotics, the aminocyclopentenone scaffold serves as a foundational element for derivatization. A key synthetic strategy involves the nitroso Diels-Alder reaction between an in situ generated acylnitroso species and a diene to create bicyclic oxazine (B8389632) moieties attached to an oxazolidinone core. nih.gov A crucial subsequent step is the reductive cleavage of the N-O bond within these bicyclic adducts. nih.gov This reduction transforms the oxazine into a 4-amino cyclo-2-en-1-ol substituent, effectively installing a functionalized side chain. This N-O bond cleavage is a critical transformation for generating structural diversity in potential antimicrobial agents. nih.gov
Mechanistic Investigations
The study of reaction mechanisms provides fundamental insights into the transformation of chemical structures. For derivatives of this compound, mechanistic investigations have been crucial in understanding and optimizing their synthesis and subsequent reactions. These studies elucidate the intricate pathways involving intermediates, transition states, and the electronic effects that govern the formation of these valuable compounds.
The synthesis of fluorine-containing 3-aminocyclopent-2-enones can be achieved from β-alkoxyvinyl polyfluoroalkyl ketones. researchgate.net The reaction of these acyclic enones with secondary amines initiates a cascade process leading to the formation of the cyclized product. researchgate.netresearchgate.net
A proposed mechanism suggests that the reaction proceeds through an intermediate 4-amino-2,3-dihydrofuran-2-ol. researchgate.net The key step in this transformation is believed to be an intramolecular electrocyclization. researchgate.net The process begins with the reaction of fluorine-containing acyclic enones with secondary amines, which leads to the formation of these dihydrofuranol intermediates. Subsequently, these intermediates undergo a peculiar cyclization to yield the final 3-aminocyclopent-2-enone structure. researchgate.net This pathway highlights a unique synthetic route where the fluorine substituents play a crucial role in the reaction cascade.
Key Steps in Fluorine-Containing Enaminone Formation researchgate.net
| Step | Description | Intermediate/Product |
| 1 | Reaction of β-alkoxyvinyl polyfluoroalkyl ketones with a secondary amine. | Acyclic enamine intermediate |
| 2 | Formation of a cyclic hemiaminal. | 4-amino-2,3-dihydrofuran-2-ol |
| 3 | Intramolecular electrocyclization and rearrangement. | This compound |
Copper-catalyzed difunctionalization reactions are powerful methods for increasing molecular complexity in a single step. nsf.gov While not exclusively studied on the this compound core itself, the mechanisms developed for alkenes provide a strong model for the reactivity of the enaminone scaffold. These reactions often involve the simultaneous introduction of two different functional groups across the double bond. nih.govduke.edu
The mechanistic pathway typically involves radical intermediates. In a general copper-catalyzed 1,2-amino-difunctionalization, a nitrogen-centered radical is generated. nih.gov The key to applying this to electron-rich alkenes, such as enaminones, is often the use of a Lewis acid additive. The Lewis acid can activate the aminyl radical, making it more electrophilic and capable of adding to the electron-rich double bond. nih.gov
A proposed catalytic cycle for a related system involves several key steps:
Radical Generation: An amine precursor reacts to form a nitrogen-centered radical, often facilitated by the copper catalyst.
Radical Addition: The aminyl radical adds to the alkene (the C=C bond of the enaminone system), generating a carbon-centered radical intermediate. duke.edu
Functionalization/Coupling: This radical intermediate is then trapped by another species. In copper-catalyzed processes, this can involve oxidative addition to a Cu(I) or Cu(II) species, followed by reductive elimination to form the final product and regenerate the catalyst. nsf.gov For example, in amino-alkoxycarbonylation, the carbon radical is trapped by carbon monoxide (CO), followed by an alcohol to form a β-amino acid derivative. nih.gov
The use of copper catalysis is advantageous due to its low cost and broad functional group tolerance under mild reaction conditions. nsf.gov
The Nazarov cyclization is a classic electrocyclic reaction used to synthesize cyclopentenones. It involves the acid-catalyzed 4π conrotatory electrocyclization of a divinyl ketone, which generates a pentadienyl cation. researchgate.net This cation then cyclizes to form an oxyallyl cation intermediate. organic-chemistry.orgnih.gov Subsequent deprotonation yields the cyclopentenone product.
Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deep insights into this process. nih.gov For substrates leading to compounds like this compound, the nitrogen atom can significantly influence the reaction. In aza-Nazarov cyclizations, a nitrogen atom is part of the pentadienyl system (forming a 1-azapentadienyl cation), leading to the synthesis of pyrrole (B145914) derivatives. rsc.org The nitrogen atom can stabilize the cationic intermediate, accelerating the reaction. researchgate.net
The stereochemistry of the cyclization is a key point of investigation. The conrotatory nature of the 4π electrocyclization dictates the initial stereochemical outcome. organic-chemistry.org However, the stereoselectivity can be lost during the elimination step. Asymmetric induction has been achieved using chiral Lewis acids or organocatalysts, which can control the direction of the conrotatory closure, although this remains a challenge. organic-chemistry.orgnih.gov
In some cases, the reaction pathway can diverge. For instance, a copper(II)-mediated Nazarov cyclization can be followed by a sequence of Wagner-Meerwein rearrangements, leading to highly functionalized cyclopentenones with vicinal stereogenic centers. nih.gov This highlights the complexity and synthetic potential of controlling the cationic intermediates generated during the cyclization.
Selectivity in Nazarov Cyclization/Wagner-Meerwein Rearrangement nih.gov
| Substrate Substituent (at C5) | Observed Shift Sequence | Product Type |
| Bulky group (e.g., TMP, Isopropyl) | researchgate.netorganic-chemistry.org-phenyl shift, then researchgate.netorganic-chemistry.org-hydride shift | Standard cyclopentenone |
| Less bulky group | researchgate.netorganic-chemistry.org-phenyl shift, then researchgate.netorganic-chemistry.org-aryl/alkenyl shift | Rearranged cyclopentenone |
Applications of 3 Aminocyclopent 2 En 1 One As a Synthetic Building Block
Synthesis of Heterocyclic Compounds
The enamine moiety of 3-Aminocyclopent-2-en-1-one is a key functional group that drives its application in the synthesis of various nitrogen-containing heterocycles. It can act as a nucleophile or participate in condensation and cycloaddition reactions to form stable aromatic and non-aromatic ring systems.
As a primary enamine of cyclopentane-1,3-dione, this compound serves as a precursor for the formation of pyridine (B92270) rings. kuleuven.be The synthetic strategy typically involves the reaction of the enaminone with 1,3-dicarbonyl compounds. This condensation reaction leads to the formation of pyridine derivatives, although research has noted that the yields are generally lower than those achieved with its six-membered ring homologue, 1-aminocyclohex-1-en-3-one. kuleuven.be The general approach provides a pathway to substituted pyridines, which are core structures in many pharmaceuticals. google.comscience.gov
Table 1: Synthesis of Pyridine Derivatives
| Reactant A | Reactant B | Product Type | Reference |
| This compound | 1,3-Dicarbonyl Compound | Pyridine Derivative | kuleuven.be |
While direct synthesis of pyridazinium salts from this compound is not extensively documented, the closely related precursor, 1,3-cyclopentanedione (B128120), is utilized in the synthesis of the pyridazine (B1198779) core. Pyridazines are important heterocyclic compounds with a range of biological activities. kuleuven.be Synthetic strategies often involve the reaction of a 1,3-dicarbonyl compound, such as cyclopentane-1,3-dione, with hydrazine (B178648) or its derivatives. kuleuven.beclockss.org The initial condensation forms a hydrazone, which then undergoes cyclization to yield a pyridazinone, a key intermediate that can be further modified. clockss.orgresearchgate.net This approach represents a foundational method for accessing the pyridazine framework from precursors structurally related to this compound. kuleuven.be
Table 2: General Synthesis of Pyridazinone Core from Related Precursors
| Reactant A | Reactant B | Key Intermediate/Product | Reference |
| 1,3-Diketone (e.g., Cyclopentane-1,3-dione) | Hydrazine Hydrate | Pyridazinone Derivative | kuleuven.beclockss.org |
The introduction of fluorine atoms or polyfluoromethyl groups into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Fluorine-containing 3-aminocyclopent-2-enones can be synthesized and subsequently used as building blocks for more complex fluorinated heterocycles. researchgate.net For instance, fluoroalkyl-containing enones react with reagents like isothioureas, amidine, and hydrazines to produce a variety of polyfluoromethyl-substituted pyrimidines and pyrazoles. researchgate.netbeilstein-journals.org The synthesis often begins with acyclic fluorine-containing enones that react with secondary amines to form the fluorine-containing 3-aminocyclopent-2-enone intermediate via an intramolecular electrocyclization. researchgate.net
The structure of this compound is inherently a polyfunctional amine, and it serves as a scaffold for creating more elaborate nitrogen-containing frameworks. One notable reaction involves the ring-opening of furfural (B47365) in the presence of secondary amines, which, through a domino reaction involving a Nazarov-like electrocyclization, yields trans-4,5-diaminocyclopent-2-enones. scispace.comlibretexts.org These products are highly functionalized cyclopentenones that can be used as intermediates for synthesizing complex molecules, including antitumor natural products. scispace.comlibretexts.org The ability to build upon the basic aminocyclopentenone structure makes it a key component in cascade polycyclization reactions to form complex nitrogenous frameworks. ijcpa.in The strategic use of protecting groups, such as the nitrobenzenesulfonyl (Ns) group, facilitates the synthesis of polyamines by controlling the reactivity of nitrogen atoms during the construction of these frameworks. researchgate.net
Polyfluoromethyl-Containing Heterocycles
Construction of Complex Organic Molecules
Beyond the synthesis of isolated heterocycles, this compound and its derivatives are pivotal intermediates in the total synthesis and derivatization of complex organic molecules, especially those with established biological importance.
The cyclopentenone ring is a structural motif found in numerous natural products. libretexts.org Derivatives of this compound are recognized as important starting materials for synthesizing analogues of these natural compounds. clockss.org For example, the core structure is related to 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a natural product with anti-inflammatory properties. clockss.orgorganic-chemistry.org
Furthermore, chiral aminocyclopentene derivatives are crucial for the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. A key raw material in the manufacture of Abacavir, an antiviral drug, is an aminocyclopentene derivative, highlighting the importance of this structural class in medicinal chemistry. The synthesis of agelastatin A, an antitumor natural product, has also been achieved using a domino reaction that constructs a trans-4,5-diaminocyclopent-2-enone core, demonstrating the utility of these building blocks in accessing complex natural product architectures. scispace.com The diverse strategies for creating natural product analogues, such as diverted total synthesis and biology-oriented synthesis, often rely on versatile building blocks like aminocyclopentenones to generate molecular diversity.
Crown Ethers
The application of this compound as a direct building block in the synthesis of crown ethers is not extensively documented in scientific literature. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. mdpi.comunibo.it Their synthesis typically involves the cyclization of oligoethylene glycol chains with appropriate precursors. researchgate.net While derivatives of this compound have been explored for the synthesis of various heterocyclic systems, their specific incorporation into the macrocyclic framework of crown ethers has not been a primary focus of the reviewed research. One study on fluorine-containing acyclic enones, which can be converted to this compound derivatives, mentions their potential as intermediates for macrocyclic systems like crown ethers, though specific examples were not provided. wikipedia.org
Pyrrolizidine (B1209537) Alkaloid Nuclei
Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a bicyclic structure containing a nitrogen atom at the bridgehead. kib.ac.cn These compounds have garnered significant interest due to their diverse biological activities. kib.ac.cnijcpa.in The synthesis of the pyrrolizidine nucleus often involves strategies such as 1,3-dipolar cycloaddition or the cyclization of functionalized proline derivatives. kib.ac.cnijcpa.in
A comprehensive review of the available scientific literature does not indicate that this compound is a commonly employed starting material for the construction of pyrrolizidine alkaloid nuclei. While various synthetic routes to these alkaloids have been developed, they typically utilize different precursor molecules. kib.ac.cnkib.ac.cnijcpa.in Research on the synthetic applications of this compound derivatives in forming polyfluoroalkyl-substituted pyrroles suggests their potential as intermediates for fluorinated pyrrolizidine alkaloids, but this specific application is still an area for further exploration. wikipedia.org
Synthesis of Pharmaceutical Intermediates (e.g., for Abacavir Sulphate)
A significant application of this compound derivatives lies in the synthesis of key intermediates for antiviral drugs, most notably Abacavir Sulphate. The core of Abacavir contains a cyclopentene (B43876) ring, and a crucial intermediate in its synthesis is (1S,4R)-4-aminocyclopent-2-en-1-yl]methanol. wikipedia.org
The synthesis of this intermediate often proceeds through a chiral bicyclic γ-lactam known as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). researchgate.netnih.govasm.org While a direct, one-step synthesis of Vince Lactam from this compound is not explicitly detailed, the structural relationship suggests a potential synthetic pathway. The resolution of racemic Vince Lactam is a critical step, often achieved through enzymatic hydrolysis to yield the desired enantiomer. researchgate.net
The subsequent steps to convert the resolved Vince Lactam to the key Abacavir intermediate involve protection of the amino group, reduction of the lactam, and subsequent deprotection. wikipedia.org A summary of a typical synthetic sequence starting from the resolved (+) Vince Lactam is presented below:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | (+) Vince Lactam | Di-tert-butyl dicarbonate | tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | Protection of the amine |
| 2 | Protected Lactam | Sodium Borohydride | tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | Reduction of the amide |
| 3 | Protected Amino Alcohol | Dilute Hydrochloric Acid | (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol (B129727) HCl | Deprotection of the amine |
This table is a representation of a synthetic route described in the literature and may not reflect the exact conditions used in all manufacturing processes. wikipedia.org
Generation of Specialty Chemicals
Beyond pharmaceuticals, this compound serves as a scaffold for the creation of various specialty chemicals, particularly those incorporating fluorine atoms.
Fluorinated Aliphatic and Aromatic Compounds
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Research has demonstrated that this compound derivatives are effective precursors for the synthesis of a range of fluorinated compounds. wikipedia.orgnauka.gov.uabohrium.com
A key strategy involves the reaction of fluorine-containing acyclic enones with secondary amines, which undergo an intramolecular cyclization to yield fluorine-containing 3-aminocyclopent-2-enones. wikipedia.orgbohrium.com This method provides a versatile route to various fluorinated aliphatic and heterocyclic structures.
The following table summarizes the synthesis of various fluorine-containing 3-aminocyclopent-2-enones from a fluorinated acyclic enone and different secondary amines, as reported in a study by Shaitanova et al. wikipedia.org
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholino-5-(trifluoromethyl)cyclopent-2-en-1-one | 85 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-5-(trifluoromethyl)cyclopent-2-en-1-one | 78 |
| 3 | Pyrrolidine (B122466) | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)cyclopent-2-en-1-one | 82 |
| 4 | Diethylamine | 2-(Diethylamino)-5-(trifluoromethyl)cyclopent-2-en-1-one | 75 |
These fluorinated cyclopentenone derivatives can then be used as building blocks for more complex fluorinated aliphatic and aromatic systems. For instance, they can serve as precursors for the synthesis of fluorinated pyrazoles and pyrimidines. wikipedia.org The ability to introduce fluorine at specific positions in the cyclopentane (B165970) ring opens up possibilities for creating novel materials and bioactive molecules. core.ac.uk
Biological and Pharmacological Research on 3 Aminocyclopent 2 En 1 One Scaffolds
Modulation of Ion Channels and Receptors
Derivatives of the 3-aminocyclopent-2-en-1-one scaffold have shown promise in modulating the activity of specific ion channels and receptors, which are crucial for cellular signaling and physiological function.
The this compound framework serves as a key precursor for the synthesis of potassium ATP (K-ATP) channel openers. researchgate.net K-ATP channels are a type of potassium channel that is regulated by intracellular levels of ATP and ADP. wikipedia.org These channels are found in various tissues, including pancreatic beta-cells, cardiac muscle, and smooth muscle, where they play a critical role in linking the cell's metabolic state to its electrical activity. wikipedia.orgmdpi.com
In pancreatic beta-cells, for instance, the closure of K-ATP channels upon an increase in the ATP/ADP ratio leads to membrane depolarization and subsequent insulin (B600854) secretion. mdpi.com Conversely, openers of these channels, such as the drug Diazoxide, promote a hyperpolarized state, which can inhibit insulin release. mdpi.comnih.gov The development of novel K-ATP channel openers from the this compound scaffold is an active area of research, with potential applications in conditions characterized by excessive insulin secretion. researchgate.net
| Compound Class | Target | Mechanism of Action | Therapeutic Potential |
| This compound Analogs | K-ATP Channels | Activation/Opening of the channel | Regulation of insulin secretion, cardioprotection |
The cyclopentane (B165970) ring, a structural feature accessible from this compound, has been incorporated into opioid peptidomimetics to enhance their pharmacological properties. mdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability and bioavailability. nih.govnih.gov
Morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2), a tetrapeptide derived from β-casein, is a highly selective agonist for the μ-opioid receptor, a key target for pain management. mdpi.comnih.gov However, its therapeutic use is limited by rapid metabolic degradation. mdpi.com To overcome this, researchers have replaced the central proline residue of morphiceptin with conformationally constrained β-amino acids based on a cyclopentane framework, such as (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin). mdpi.com This substitution can lead to peptidomimetics with increased resistance to enzymatic degradation and enhanced receptor binding affinity. mdpi.comnih.gov For example, a morphiceptin analog where the central proline was replaced by cispentacin showed significantly higher activity at both μ- and δ-opioid receptors compared to the parent peptide. mdpi.com
| Parent Peptide | Modification | Resulting Peptidomimetic Class | Observed Outcome |
| Morphiceptin | Replacement of proline with a cyclopentane β-amino acid (Cispentacin) | Morphiceptin Peptidomimetic | Increased activity at μ- and δ-opioid receptors. mdpi.com |
K-ATP Channel Openers
Inhibitory Activities
The this compound scaffold has also been instrumental in the design of various inhibitors targeting key proteins and enzymes involved in disease pathology. researchgate.net
Analogs of this compound have been developed as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a family of transcription factors that plays a central role in regulating immune responses, inflammation, and cell survival. oatext.comnih.gov Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. oatext.com One therapeutic strategy is to directly inhibit the binding of NF-κB proteins (like the p50/p65 heterodimer) to their specific DNA recognition sites, thereby preventing the transcription of pro-inflammatory and pro-survival genes. oatext.comnih.gov
Research has focused on optimizing derivatives of 2-cyclopentenone, a closely related structure, to enhance their affinity for NF-κB and inhibit its interaction with DNA. researchgate.net These compounds act as electrophiles that can covalently modify critical cysteine residues within the NF-κB protein structure, sterically hindering its ability to bind to DNA. researchgate.netnih.gov The design of these inhibitors from the cyclopentenone scaffold provides a basis for developing novel anti-inflammatory and anti-cancer agents. researchgate.netresearchgate.net
| Inhibitor Scaffold | Target | Mechanism of Inhibition | Potential Application |
| 2-Cyclopentenone Derivatives | NF-κB (p50/p65 heterodimer) | Covalent modification of cysteine residues, preventing DNA binding. researchgate.netnih.gov | Anti-inflammatory, Anti-cancer therapies. oatext.com |
Aminocyclopentitols, which are polyhydroxylated aminocyclopentanes, can be synthesized from precursors related to the this compound scaffold. researchgate.net These compounds are structural mimics of monosaccharides and can act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov Glycosidase inhibitors have therapeutic applications in managing diabetes, viral infections, and certain genetic disorders.
The synthesis of various aminocyclopentitol analogs, such as mannostatins and allosamidins, has been a significant area of chemical research. nih.gov For example, 4-amino-5-(hydroxymethyl)-1,2,3-cyclopentanetriols have been described as potent glycosidase inhibitors. nih.gov The strategic placement of amino and hydroxyl groups on the cyclopentane ring is crucial for their inhibitory activity, allowing them to fit into the active site of the target glycosidase enzyme and block its function.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Reported Examples |
| Aminocyclopentitol Analogs | Glycosidases | Competitive inhibition by mimicking the natural carbohydrate substrate. | Mannostatins, Allosamidins, 4-amino-5-(hydroxymethyl)-1,2,3-cyclopentanetriols. nih.govnih.gov |
The this compound scaffold is a recognized starting material for the synthesis of compounds with anticonvulsant properties. researchgate.net Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. epilepsysociety.org.uk Many antiepileptic drugs (AEDs) work by modulating voltage-gated ion channels (like sodium or potassium channels), enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation. epilepsysociety.org.uk
While specific studies detailing the anticonvulsant mechanisms of direct this compound derivatives are emerging, the structural motif is present in molecules designed to target these pathways. For instance, the development of compounds that block voltage-gated sodium channels is a common strategy in epilepsy treatment. jpccr.eu Research into various amide-containing structures has shown that the relative orientation of an aryl ring and an amide group can be crucial for anticonvulsant activity. nih.govnih.gov The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives that can be tested in models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, to identify novel therapeutic candidates. nih.govacademicjournals.org
| Compound Class | Therapeutic Area | Potential Mechanisms of Action | Screening Models |
| This compound Analogs | Anticonvulsant | Modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission. epilepsysociety.org.uk | Maximal Electroshock (MES) test, Pentylenetetrazole (PTZ) test. nih.govacademicjournals.org |
Antibacterial Activity (via Oxazolidinone Analogs)
The this compound moiety has been utilized as a foundational structure in the synthesis of novel oxazolidinone analogs, a class of synthetic antibiotics. nih.gov These antibiotics are crucial in the fight against drug-resistant bacteria. They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. nih.govfrontiersin.org
Research has focused on modifying the C-5 side chain of linezolid-type oxazolidinones using nitroso Diels-Alder chemistry to create new analogs with unique structural features. nih.gov This has led to the development of oxazolidinones with aminocycloalkenol and bicyclic oxazine (B8389632) moieties. nih.gov In vitro evaluations of these new compounds have demonstrated antibacterial profiles similar to linezolid, although with generally reduced activity. nih.gov Notably, certain oxazolidinone analogs with a [2.2.1]bicyclic oxazine structure have shown greater activity than their [2.2.2]bicyclic counterparts. nih.gov For instance, a thiomorpholine-derived compound exhibited the most promising activity among the synthesized analogs. nih.gov
Further studies have explored the antibacterial potential of oxazolidinone-sulphonamide/amide conjugates. mdpi.com Some of these conjugates have displayed excellent potency against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 1.17 μg/mL. mdpi.com These compounds also showed significant activity in inhibiting biofilm formation, a key factor in chronic bacterial infections. mdpi.com The introduction of a 2,3-dihydropyridin-4-one (DHPO) ring into the oxazolidinone scaffold, as seen in contezolid, has been shown to enhance antibacterial efficacy while reducing the inhibition of monoamine oxidase (MAO), a common side effect of some oxazolidinones. frontiersin.org
Table 1: Antibacterial Activity of Selected Oxazolidinone Analogs
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one | Methicillin-resistant S. aureus (MRSA) | 6.6 | nih.gov |
| Oxazolidinone-sulphonamide conjugate 2 | B. subtilis, P. aeruginosa | 1.17 | mdpi.com |
| Oxazolidinone-sulphonamide conjugate 3a | B. subtilis, P. aeruginosa | 1.17 | mdpi.com |
| Contezolid | Complicated skin and soft tissue infections (including MRSA) | N/A | frontiersin.org |
Structure-Activity Relationship (SAR) Studies
SAR of Tricyclic Dihydropyridine-Containing K-ATP Openers
The this compound scaffold is a component of more complex molecular architectures, such as the tricyclic dihydropyridine-containing potassium channel (K-ATP) openers. acs.orgnih.gov These compounds have been investigated for their potential in treating conditions like urge urinary incontinence by targeting bladder-selective K-ATP channels. acs.orgacs.org The opening of these channels leads to membrane hyperpolarization, which in turn reduces cellular excitability and muscle contractions. acs.orgnih.gov
Structure-activity relationship (SAR) studies have explored how modifications to the tricyclic dihydropyridine (B1217469) core influence the compound's activity. acs.orgnih.gov These studies have examined a diverse range of heterocyclic rings fused to the dihydropyridine nucleus to understand the impact of hydrogen-bond-donating and -accepting groups and their stereochemical arrangement. acs.orgnih.gov The goal has been to design novel K-ATP openers with improved potency and selectivity for bladder tissue. acs.orgacs.org
SAR of Aminocyclopentitol Glycosidase Inhibitors
Aminocyclopentitols, which can be derived from this compound, are a class of compounds that can act as glycosidase inhibitors. acs.orgresearchgate.net Glycosidases are enzymes that play a crucial role in various biological processes, and their inhibition has therapeutic potential. researchgate.netgoogle.comgoogle.com
SAR studies in this area have focused on understanding how the structure of aminocyclopentitol analogs influences their inhibitory activity against different glycosidases. acs.orgresearchgate.net For example, mannostatin A, a naturally occurring α-mannosidase inhibitor, has a carbocyclic structure that has inspired the synthesis of various analogs to probe these relationships. researchgate.net Research has shown that N-benzyl derivatives of aminocyclopentitols can inhibit β-galactosidase and β-glucosidase, while N-benzyl-alpha-D-galacto aminocyclopentitol is a strong inhibitor of α-galactosidase. researchgate.net The inhibitory activity is generally stronger in these derivatives compared to their primary amine counterparts. researchgate.net
Stereochemical Influence on Biological Activity
The stereochemistry of molecules derived from the this compound scaffold plays a critical role in their biological activity. nih.govmdpi.com For oxazolidinone antibiotics, the (S)-configuration at the C-5 position of the A ring is considered essential for optimal antibacterial activity. nih.govfrontiersin.org
In the case of aminocyclopentitol glycosidase inhibitors, a perfect stereochemical match between the inhibitor and the target glycosidase is associated with the strongest inhibition. researchgate.net This includes the alpha- or beta-configuration of the amino group, which corresponds to the anomeric selectivity of the enzyme. researchgate.net
The significance of chirality has also been investigated for derivatives of 3-Br-acivicin, a nature-inspired compound. mdpi.com Only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that their uptake is likely mediated by a stereoselective transport system. mdpi.com While stereochemistry affects target binding for some subclasses of these derivatives, it leads to significant differences in antimalarial activity across all subclasses, highlighting the importance of stereoselective uptake. mdpi.com
Biological Screening Methodologies
In Vitro Assays (e.g., Fluorescence-Based Membrane Potential Assay, Bladder Strip Assay)
A variety of in vitro assays are employed to evaluate the biological activity of compounds derived from the this compound scaffold.
Fluorescence-Based Membrane Potential Assays are high-throughput methods used to assess the activity of K-ATP channel modulators. nih.govnih.govcapes.gov.brsemanticscholar.org These assays utilize voltage-sensitive fluorescent dyes, such as DiBAC4(3) or the FLIPR Membrane Potential (FMP) dye, to measure changes in the membrane potential of cells. nih.govnih.govsemanticscholar.org An increase in potassium ion efflux due to the opening of K-ATP channels causes hyperpolarization, which is detected as a change in fluorescence. acs.orgnih.gov This method allows for the rapid screening and characterization of potential K-ATP channel openers. nih.govnih.govcapes.gov.br
Bladder Strip Assays are used to evaluate the effects of compounds on muscle contractility. acs.orgnih.gov In these assays, strips of bladder smooth muscle are suspended in an organ bath, and their contractions are measured. urotoday.com These contractions can be spontaneous or induced by electrical stimulation or pharmacological agents. acs.org The ability of a compound to inhibit these contractions provides a measure of its potential as a muscle relaxant. acs.orgnih.gov For instance, K-ATP channel openers have been shown to be more potent at inhibiting spontaneous bladder contractions compared to those elicited by electrical stimulation. nih.gov
In Silico Screening
In silico screening methods are pivotal in modern drug discovery, enabling the computational evaluation of chemical compounds to identify promising therapeutic candidates. For scaffolds related to this compound, computational approaches have been employed to design and optimize derivatives with enhanced biological activity.
One area of focus has been the development of inhibitors targeting the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammatory responses and viral gene expression. researchgate.net The reactive unit of the natural product 15-Deoxy-Δ12,14-prostaglandin J2 (PGJ2) is 2-cyclopentenone, a close structural relative of this compound. researchgate.net Researchers have used the 2-cyclopentenone structure as a lead compound to derive new inhibitors of the association between NF-κB and its corresponding DNA binding site. researchgate.net
To achieve this, molecular mechanics calculations were utilized to assess the suitability of various substitutions on the cyclopentenone ring. researchgate.net These computational studies helped in evaluating the energies of association with NF-κB, guiding the rational design of derivatives with increased affinity and specificity for the protein target. researchgate.net The goal of such in silico efforts is to enhance the inherent electrophilic nature of the cyclopentenone core, allowing it to selectively target nucleophilic sites in proteins like NF-κB without reacting with nucleic acids. researchgate.net While direct in silico screening data for this compound is not extensively published, its analogs are recognized as valuable starting materials for synthesizing compounds like necrosis factor-B inhibitors, highlighting the therapeutic relevance of this chemical family. researchgate.net
Role in Endogenous Pathways and Therapeutic Development
The cyclopentenone ring, the core structure of this compound, is a key feature in a class of endogenous lipid mediators with significant biological activities. This structural motif is central to their role in cellular pathways and their potential as templates for new therapeutic agents.
The biological significance of the cyclopentenone scaffold is exemplified by its presence in cyclopentenone prostaglandins (B1171923) (cyPGs). scispace.comresearchgate.net These are metabolites of arachidonic acid and other polyunsaturated fatty acids. researchgate.net Prominent members of this family include Prostaglandin J2 (PGJ2) and its metabolites, Δ12-PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). scispace.comwikipedia.orgnih.gov
CyPGs are formed endogenously through the dehydration of conventional prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2). scispace.com This process creates a highly reactive α,β-unsaturated carbonyl group within the five-membered cyclopentenone ring. researchgate.netfrontiersin.orgaai.org This structural feature is the primary determinant of their biological activity, allowing them to interact with cellular targets, often through covalent modification of thiol groups on proteins. researchgate.netfrontiersin.orgaai.orgnih.gov
15d-PGJ2 is one of the most extensively studied cyPGs and is known for its potent anti-inflammatory and anti-neoplastic activities. scispace.comaai.org It functions as a high-affinity ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), modulating gene transcription. scispace.comresearchgate.net However, many of its effects are also mediated independently of PPAR-γ through direct interaction with key signaling proteins, such as components of the NF-κB pathway. scispace.comnih.govaai.org The simple model compound, 2-cyclopenten-1-one, can mimic the cytotoxic activities of these more complex prostaglandins, albeit at higher concentrations, underscoring the central role of the cyclopentenone moiety. iiarjournals.org
Table 1: Key Cyclopentenone Prostaglandins and Their Precursors
| Prostaglandin Family | Precursor | Cyclopentenone Prostaglandin | Key Structural Feature |
| J-series | Prostaglandin D2 (PGD2) | Prostaglandin J2 (PGJ2) | α,β-unsaturated carbonyl |
| J-series Metabolite | Prostaglandin J2 (PGJ2) | Δ12-Prostaglandin J2 (Δ12-PGJ2) | α,β-unsaturated carbonyl |
| J-series Metabolite | Δ12-Prostaglandin J2 | 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | α,β-unsaturated carbonyl |
| A-series | Prostaglandin E2 (PGE2) | Prostaglandin A2 (PGA2) | α,β-unsaturated carbonyl |
| A-series | Prostaglandin E1 (PGE1) | Prostaglandin A1 (PGA1) | α,β-unsaturated carbonyl |
The potent and diverse biological activities of endogenous cyclopentenones have made their core structure a valuable scaffold for the design and development of new therapeutic agents. nih.govontosight.ai The cyclopentenone moiety is considered a special chemical group for designing drugs with anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov
Research has shown that incorporating the cyclopentenone moiety into other molecular structures can significantly enhance their therapeutic potential. nih.gov This strategy aims to combine the reactive capacity of the cyclopentenone ring with molecules that can orient the compound towards specific cellular targets, thereby inactivating key proteins involved in disease processes. nih.gov
The therapeutic promise of cyclopentenone-based compounds stems from their mechanism of action, which involves targeting a wide spectrum of intracellular components, from nuclear transcription factors to mitochondrial proteins. nih.gov For example, 15d-PGJ2 has demonstrated therapeutic potential in murine models of asthma by inhibiting lung inflammation and remodeling. frontiersin.org It has also been shown to inhibit the proliferation of various cancer cell lines, including endometrial and breast cancer, by inducing cell cycle arrest and apoptosis. nih.govspandidos-publications.com The anti-inflammatory effects of 15d-PGJ2 are also linked to its ability to inhibit inflammasomes, which are key components of the innate immune response. aai.org
The development of novel agents based on this scaffold is an active area of research, with the goal of creating more potent and selective drugs for a range of diseases. researchgate.netwikipedia.orgfrontiersin.org
Table 2: Investigational Therapeutic Applications of Cyclopentenone-Containing Compounds
| Compound/Class | Therapeutic Area | Investigated Effects |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Inflammation/Immunology | Inhibits NF-κB signaling, activates PPAR-γ, inhibits NLRP1 and NLRP3 inflammasomes, reduces lung inflammation in asthma models. nih.govaai.orgfrontiersin.org |
| Cancer | Induces growth inhibition, cell cycle arrest, and apoptosis in endometrial and breast cancer cells; inhibits STAT3. nih.govspandidos-publications.com | |
| Arthritis | Reduces inflammation and hypernociception in a rat model of temporomandibular joint arthritis. bohrium.com | |
| Prostaglandin A1 (PGA1) | Cancer, Virology | Potent antiproliferative actions, inhibits NF-κB-mediated viral replication. nih.gov |
| 2-Cyclopenten-1-one (2CP) | Cancer | Mimics cytotoxic activity of cyclopentenone prostaglandins, induces apoptosis in melanoma and lung cancer cells. iiarjournals.org |
| Cyclopentenone-bearing Compounds (General) | Cancer | The cyclopentenone moiety is considered a key feature for anticancer drug design. nih.gov |
| Virology | Cyclopentenone prostaglandins can interfere with virus infections and inhibit viral replication. frontiersin.org |
Computational and Theoretical Chemistry of 3 Aminocyclopent 2 En 1 One
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for investigating the conformational possibilities and interaction energies of 3-Aminocyclopent-2-en-1-one and its derivatives.
Molecular mechanics calculations have been employed to investigate derivatives of the closely related 2-cyclopentenone (CP), which is the reactive unit of the natural product 15-Deoxy-Δ12,14-prostaglandin J2 (PGJ2). researchgate.net These calculations are instrumental in the rational design of new inhibitors, for instance, for the nuclear factor kappa B (NF-κB) pathway. researchgate.netresearchgate.net By inserting various substituents into the CP core, molecular mechanics can be used to assess the suitability of these modifications and to evaluate the energies of association between the designed compounds and their biological targets, such as NF-κB. researchgate.netresearchgate.net This approach helps in optimizing the affinity and specificity of potential inhibitors derived from the cyclopentenone scaffold. researchgate.net
Quantum chemical calculations offer a more detailed understanding of the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a prominent quantum chemical method used to study this compound and its analogues. High-level DFT calculations have been performed to analyze the reactivity of cyclopentenone derivatives. researchgate.netresearchgate.net A key application is to ensure that newly designed compounds, which are often derivatives of a lead compound like 2-cyclopentenone, are not significantly more reactive, thus avoiding potential non-specific interactions in biological systems. researchgate.net For instance, DFT calculations at the ωB97X-D/Def2-TZVPP/PCM(SMD, ethanol)//B3LYP/6-31G(d) level of theory have been used to elucidate reaction mechanisms for related cyclopentanone (B42830) compounds. rsc.org These studies provide insights into the electronic structure and help predict the chemical behavior of these molecules. researchgate.netrsc.org
Table 1: Application of DFT in Studying Cyclopentenone Derivatives
| Area of Study | Purpose of DFT Calculation | Reference |
|---|---|---|
| Inhibitor Design | To ensure designed compounds were not substantially more reactive than the parent compound. | researchgate.netresearchgate.net |
| Reaction Mechanisms | To understand the mechanism of elimination reactions in substituted cyclopentanones. | rsc.org |
| Electronic Structure | To study the electronic properties of related lanthanum(III) complexes. | researchgate.net |
A primary focus of computational studies on cyclopentenone derivatives is the evaluation of their reactivity and interaction energies with biological macromolecules. One of the significant chemical properties of 2-cyclopentenone is that it acts as a weak electrophile, allowing it to selectively target nucleophilic sites in proteins. researchgate.net Computational methods are used to derive and optimize new inhibitors by evaluating their association energies with targets like NF-κB. researchgate.netresearchgate.net These calculations help in designing substituents that can enhance the binding affinity and specificity of the molecule to its intended biological partner. researchgate.net
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Structural Analysis
Structural analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state.
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, a hydrogen bond forms between the amino group and the carbonyl oxygen atom of an adjacent molecule, linking the molecules into infinite chains. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) holds the crystal structure data for this compound under the deposition number 636183. nih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₇NO | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 8.8192(19) | researchgate.net |
| b (Å) | 15.976(3) | researchgate.net |
| c (Å) | 13.094(3) | researchgate.net |
| β (°) | 103.074(4) | researchgate.net |
| Volume (ų) | 1797.1(7) | researchgate.net |
| CCDC Number | 636183 | nih.gov |
Table 3: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |
|---|---|---|---|---|---|---|
| N-H···O | 0.87(2) | 1.95(2) | 2.812(4) | 169(2) | 1 - x, 1/2 + y, 1/2 - z | researchgate.net |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Cyclopentenone (CP) |
| 15-Deoxy-Δ12,14-prostaglandin J2 (PGJ2) |
| Nuclear factor kappa B (NF-κB) |
Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as this compound derivatives, and its biological target at the atomic level.
The scaffold of this compound is a key feature in molecules designed to interact with significant biological targets, including the nuclear factor kappa B (NF-κB) and various analgesic receptors.
NF-κB Inhibition:
The transcription factor NF-κB plays a critical role in regulating the immune response and inflammation. researchgate.net Its inhibition is a key target for therapeutic intervention. The 2-cyclopentenone core, present in this compound, is a known reactive unit that contributes to the inhibitory activity of natural products like 15-Deoxy-Δ12,14-prostaglandin J2 (PGJ2) against NF-κB. researchgate.netresearchgate.net
Computational studies have focused on optimizing this cyclopentenone scaffold to enhance its affinity and specificity for NF-κB. researchgate.net Researchers have used molecular mechanics calculations to perform docking studies of the parent compound, 2-cyclopentenone (CP), to NF-κB. researchgate.net These studies served as a baseline to rationally design substituted derivatives with increased association energies. The goal is to inhibit the association between NF-κB and its corresponding κB site in DNA. researchgate.netresearchgate.net While specific docking scores for the parent this compound are not detailed in the provided literature, the research highlights the importance of its structural analogs as starting materials for potent NF-κB inhibitors. researchgate.net Docking results for other molecules targeting the DNA binding site of NF-κB have shown favorable binding energies, indicating the feasibility of this approach. mdpi.com
Analgesic Receptor Interactions:
Derivatives of the cyclopentane (B165970) ring system have also been investigated for their potential as analgesics by targeting opioid receptors. For instance, a peptidomimetic of morphiceptin (B1676752), a known analgesic, was synthesized incorporating a trihydroxylated aminocyclopentane carboxylic acid subunit. mdpi.comresearchgate.net Molecular docking calculations were performed on the μ-opioid receptor to understand the ligand-receptor interactions. mdpi.com
The studies revealed that the cyclopentane-based peptidomimetic adopts a binding mode similar to the natural ligand, morphiceptin. mdpi.comresearchgate.net The interactions involved key residues in the binding site, highlighting the favorable role of the substituents on the cyclopentane ring. researchgate.net Although this study does not use this compound directly, it demonstrates the utility of the cyclopentane scaffold in designing ligands for analgesic receptors and the power of molecular docking to predict and rationalize their binding.
| Target Protein | Ligand Type | Computational Finding | Reference |
|---|---|---|---|
| Nuclear Factor Kappa B (NF-κB) | 2-Cyclopentenone Derivatives | Docking used to evaluate association energies and guide rational design of inhibitors to block DNA binding. | researchgate.netresearchgate.net |
| μ-Opioid Receptor (MOR) | Cyclopentane-based Peptidomimetic | Docking calculations support a favorable binding role for the substituted cyclopentane ring in this analgesic target. | mdpi.comresearchgate.net |
Computational Support for Mechanistic Proposals
Computational chemistry provides powerful tools to elucidate reaction mechanisms, complementing experimental findings. Theoretical calculations can determine the structures of transition states, reaction intermediates, and calculate activation energies, offering a detailed picture of the reaction pathway.
For instance, the synthesis of substituted cyclopentenones can involve complex rearrangements and cyclizations. In the synthesis of trans-4,5-diamino-cyclopent-2-enones via a Nazarov-like electrocyclization, computational methods could be employed to understand the stereochemical outcome and the role of the catalyst. acs.org While the specific study cited focuses on the experimental synthesis, the use of computational chemistry programs like MOLDEN is established for simulating reaction pathways and understanding molecular and electronic properties that govern such reactions. researchgate.net High-level density functional theory (DFT) calculations are often used to assess the reactivity of cyclopentenone derivatives to ensure that designed compounds are not excessively reactive, which is a crucial aspect of drug design. researchgate.net
In Silico Drug Design Strategies
In silico drug design encompasses a range of computational methods used to identify and optimize new drug candidates. scispace.comnih.gov The this compound scaffold is a valuable starting point for such strategies due to its presence in biologically active molecules.
The process often begins with identifying a lead compound, which can be derived from natural products or previous synthetic efforts. longdom.org For the cyclopentenone class, 2-cyclopentenone itself has been used as a lead compound for designing NF-κB inhibitors. researchgate.netresearchgate.net The in silico strategy involves:
Lead Optimization: Introducing various substituents into the lead structure to enhance its binding affinity and selectivity for the target protein. Molecular mechanics and quantum mechanics calculations are used to evaluate the suitability of these substitutions. researchgate.netresearchgate.net
Virtual Screening: Docking large libraries of compounds containing the this compound core against a biological target to identify potential hits. nih.gov
ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules to ensure they have favorable drug-like characteristics. nih.govnih.gov
A key example is the rational design of 2-cyclopentenone derivatives with enhanced inhibitory properties against NF-κB. Methodologies were developed to rationally introduce substituents that would increase the affinity for the protein target, demonstrating a successful application of in silico drug design. researchgate.net This approach helps to prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. longdom.org
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Rational Drug Design | Systematic modification of a lead compound based on understanding the ligand-receptor interactions to improve potency and selectivity. | Design of substituted 2-cyclopentenones to enhance binding affinity to NF-κB. | researchgate.net |
| Structure-Activity Relationship (SAR) | Identifying chemical groups responsible for evoking a target biological effect in the organism. | Improving the "drug-like" properties of lead molecules by modifying their structure. | longdom.org |
| Virtual High-Throughput Screening (vHTS) | Computationally screening large compound libraries to identify molecules that are most likely to bind to a drug target. | General strategy to find novel drug candidates from extensive small molecule libraries. | nih.gov |
Q & A
Q. How can researchers optimize the synthesis of 3-Aminocyclopent-2-en-1-one to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent systems, and catalysts. For example, in related cyclopentene derivatives, hydrolysis under controlled alkaline conditions (e.g., LiOH in methanol/water at 0°C) followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) achieved >90% purity . Key steps include:
- Reagent stoichiometry: Adjust molar ratios of reactants (e.g., 3.13 mmol starting material with 3x equivalents of LiOH).
- Workup protocols: Use sequential washes (e.g., 10% citric acid, brine) to remove impurities.
- Purification: Column chromatography with polarity-adjusted eluents or cation-exchange resins (e.g., Dowex 50W-X8 with 5% aqueous pyridine) .
Table 1: Example Reaction Conditions and Yields from Analogous Syntheses
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | LiOH | MeOH/H₂O | 0°C → RT | 92% |
| 2 | TFA | CH₂Cl₂ | 0°C | 98% |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR: Identify functional groups (e.g., amine protons at δ 1.5–2.5 ppm, carbonyl carbons at δ 170–180 ppm). For cyclopentene derivatives, coupling constants (J = 8–10 Hz) confirm ring geometry .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- 19F NMR (if applicable): Detect fluorinated analogs (e.g., difluoromethylene groups at δ -100 to -120 ppm) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How should researchers address inconsistencies in experimental data when studying the reactivity of this compound?
Methodological Answer: Data discrepancies may arise from reaction heterogeneity or analytical variability. Strategies include:
- Statistical meta-analysis: Calculate heterogeneity metrics (I², H-statistics) to quantify variability across replicates . For example, I² >50% indicates significant inconsistency requiring protocol reassessment.
- Controlled replication: Isolate variables (e.g., oxygen sensitivity, trace metal contamination) using inert atmospheres or chelating agents.
- Error propagation analysis: Use tools like Monte Carlo simulations to assess measurement uncertainty in kinetic studies .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer: Computational workflows integrate:
- Molecular docking: Software like AutoDock Vina or GROMACS predicts binding affinities to enzymes (e.g., aminotransferases) .
- MD simulations: Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
- QM/MM hybrid models: Combine density functional theory (DFT) for active-site interactions with molecular mechanics for protein dynamics .
Table 2: Recommended Computational Tools for Target Interaction Studies
| Tool | Application | Reference |
|---|---|---|
| GROMACS | MD simulations of protein-ligand systems | |
| AutoDock Vina | High-throughput docking | |
| Gaussian (DFT) | Electronic structure calculations |
Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound derivatives?
Methodological Answer: Mechanistic conflicts (e.g., nucleophilic vs. electrophilic pathways) require:
- Isotopic labeling: Track atom migration using ¹⁵N or ²H isotopes in kinetic isotope effect (KIE) studies .
- Transition state analysis: Apply Eyring plots to compare activation parameters (ΔH‡, ΔS‡) under varying conditions.
- In-situ spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., enolate species) .
Guidelines for Experimental Design
- Research question formulation: Ensure questions are open-ended and hypothesis-driven (e.g., "How does solvent polarity affect the enantioselectivity of this compound synthesis?" vs. "Is solvent polarity important?") .
- Data presentation: Follow journal-specific guidelines for figures (e.g., limit chemical structures in graphics and use color schemes for clarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
